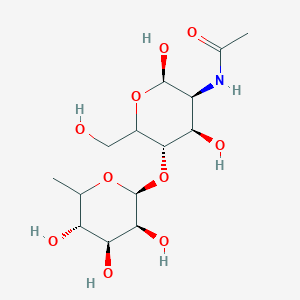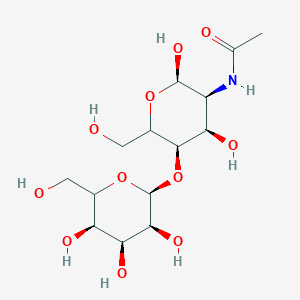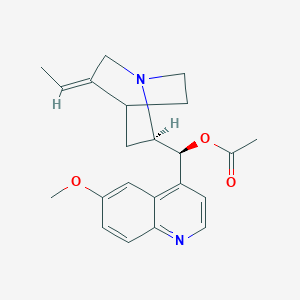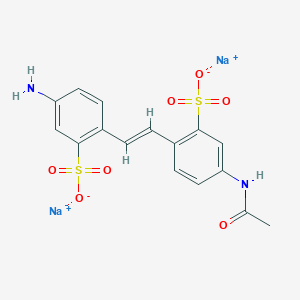
4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C16H14N2O7S2·2Na. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high solubility in water and its ability to act as a fluorescent whitening agent.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the starting materials such as 4-aminobenzenesulfonic acid and acetamide. The reaction typically involves the following steps:
Nitration: The starting material is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamide derivative.
Coupling Reaction: The acetylated compound is then coupled with another aromatic compound to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to optimize the production.
化学反应分析
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups.
Reduction: Reduction reactions are used to convert nitro groups to amino groups.
Substitution: Substitution reactions are employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Reagents such as acetic anhydride (CH3CO)2O are used for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Chemistry: The compound is used as a fluorescent whitening agent in the textile and paper industries to enhance the brightness of materials. Biology: In biological research, it is used as a fluorescent probe to study cellular processes and molecular interactions. Medicine: Industry: It is employed in the production of dyes and optical brighteners, improving the appearance of various products.
作用机制
The compound exerts its effects primarily through its fluorescent properties. When exposed to UV light, it absorbs the energy and re-emits it as visible light, resulting in a brightening effect. The molecular targets and pathways involved include the interaction with specific cellular components and the enhancement of fluorescence in biological samples.
相似化合物的比较
4,4'-Diamino-2,2'-stilbenedisulfonic Acid: This compound is structurally similar but lacks the acetamide group.
4-Aminobenzenesulfonic Acid: A simpler compound without the stilbene structure.
Uniqueness: 4-Acetamido-4'-aminostilbene-2,2'-disulfonic Acid Disodium Salt is unique due to its combination of the acetamide group and the stilbene structure, which enhances its fluorescent properties and makes it more effective as a whitening agent compared to similar compounds.
属性
IUPAC Name |
disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVWJNDBWGSCZ-WTVBWJGASA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2Na2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
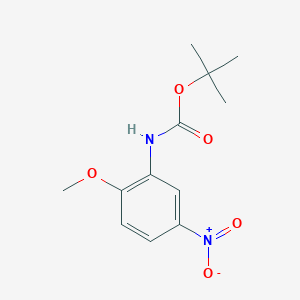
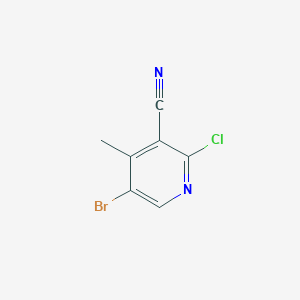
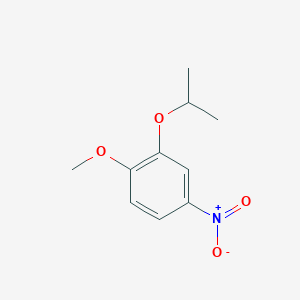
![[amino-(4-methoxyphenyl)methylidene]azanium;chloride](/img/structure/B7825831.png)
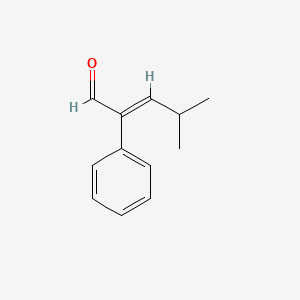
![tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate](/img/structure/B7825863.png)
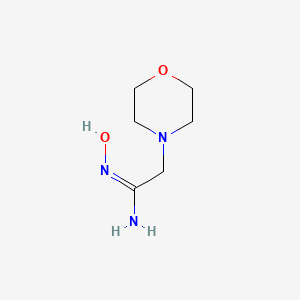
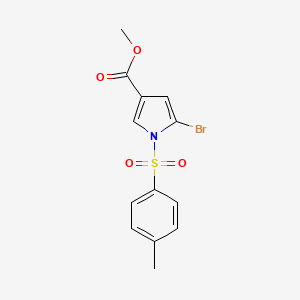
![[(5-ethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7825878.png)

